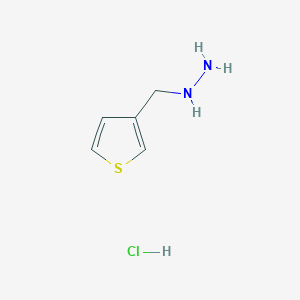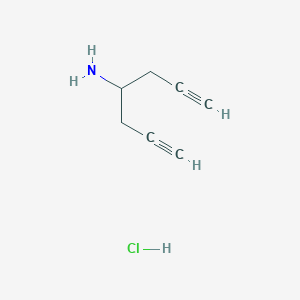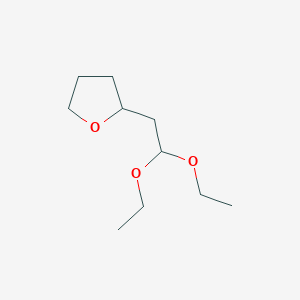
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It is a solid compound .
Physical and Chemical Properties The compound is a solid . Its SMILES string is O=C (O)C1=C (C)C (C)=NC2=CC=C (C)C=C12.O.O , which represents its structural formula.
Wissenschaftliche Forschungsanwendungen
Green Synthesis of Quinoline Derivatives
Quinoline derivatives, including 2,3,6-trimethyl-4-quinolinecarboxylic acid dihydrate, are recognized for their extensive biological activities, such as anticancer, antimalarial, antimicrobial, antifungal, and antiviral properties. Recent advancements in green chemistry have focused on developing environmentally friendly methods for synthesizing these compounds. By eliminating hazardous chemicals, solvents, and catalysts, researchers aim to reduce the environmental impact and enhance the safety of the synthesis process. This green approach to quinoline synthesis not only aligns with sustainable practices but also opens new avenues for the application of these compounds in various therapeutic areas (Nainwal et al., 2019).
Anticorrosive Applications
Quinoline derivatives are also explored for their anticorrosive properties. They are particularly effective against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. This characteristic makes them suitable for use in anticorrosive materials, contributing to the preservation of metal structures and machinery. The incorporation of quinoline derivatives in anticorrosion strategies represents a promising area of research, with potential applications in various industrial sectors (Verma et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,6-trimethylquinoline-4-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.2H2O/c1-7-4-5-11-10(6-7)12(13(15)16)8(2)9(3)14-11;;/h4-6H,1-3H3,(H,15,16);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMTXYHRJIIQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethyl-4-quinolinecarboxylic acid dihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


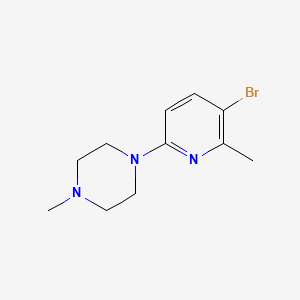
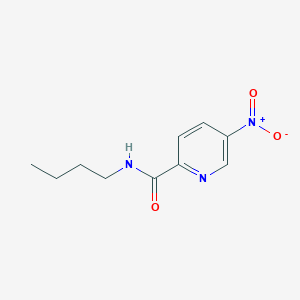
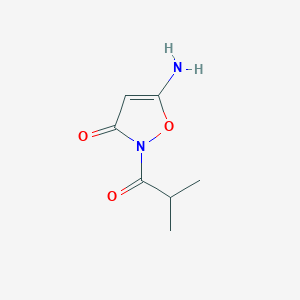
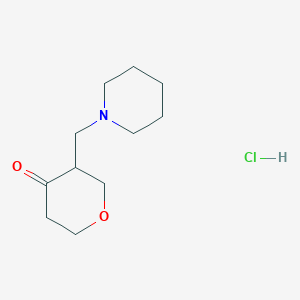

![Tert-butyl 2-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B1379582.png)
![3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride](/img/structure/B1379584.png)

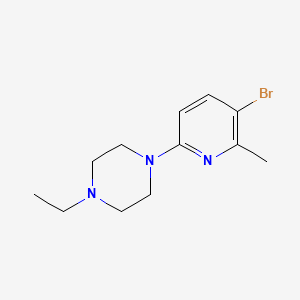
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine hydrochloride](/img/structure/B1379592.png)
